![molecular formula C22H21N6NaO7S2 B1231384 Ceftazidime sodium CAS No. 73547-61-2](/img/structure/B1231384.png)
Ceftazidime sodium
Vue d'ensemble
Description
Synthesis Analysis
Ceftazidime is synthesized from 7-aminocephalosporanic acid (7-ACA) as a starting raw material. A pyridine ion is introduced to the 3-position methylene of 7-ACA to obtain 7-amino-3-(1-picolyl)-cephem acid (7-APCA) hydrochloride. Then, a side chain with a thiazole ring is introduced on the 7-position amino of the 7-APCA hydrochloride through acylation reaction. Finally, hydrolyzing reaction, refining reaction, and others are carried out to obtain ceftazidime .
Molecular Structure Analysis
The chemical formula of Ceftazidime sodium is C22H21N6NaO7S2 . Its molecular weight is 568.550 . The chemical structure of Ceftazidime is represented in various sources .
Chemical Reactions Analysis
Ceftazidime pentahydrate is unstable under certain conditions such as high temperature and exposure to vacuum. It exhibits several transformation processes, which are discussed in terms of the crystalline structure .
Physical And Chemical Properties Analysis
Ceftazidime is a white to off-white powder . It has been found to increase in thermal and hydrolytic stability when developed as a carrier .
Applications De Recherche Scientifique
Ceftazidime Stability and Pyridine Toxicity
Ceftazidime, used via continuous i.v. infusion for its short half-life and lack of post-antibiotic effect, requires careful consideration of infusion device change frequency. Its degradation, influenced by temperature, concentration, and solvent, leads to pyridine formation, a potential toxicity concern. Strategies for minimizing pyridine include using the lowest effective dose, controlling ceftazidime concentration, using 0.9% sodium chloride as diluent, and maintaining specific temperature ranges. These measures ensure safe and effective outpatient use of ceftazidime with minimized device change frequency, enhancing practicality in home care settings (Jones et al., 2019).
Ceftazidime in Cystic Fibrosis
Ceftazidime has shown efficacy in treating acute pulmonary exacerbations in cystic fibrosis patients. Its pharmacokinetics in children indicate high serum and sputum concentrations, with the drug largely cleared renally. Clinical improvements were noted in most patients, and a significant reduction in Pseudomonas aeruginosa count was observed in some cases. Ceftazidime was well-tolerated, indicating its potential as a valuable treatment option in cystic fibrosis related infections (Padoan et al., 1983).
Stability in Portable Pump Reservoirs
Ceftazidime's stability in portable pump reservoirs has been studied, demonstrating that when stored under specific conditions (freezing, thawing, and pumping), it retains over 90% of its initial concentration. This research supports the viability of ceftazidime in various clinical settings, especially for prolonged administration via portable infusion pumps, essential for patient mobility and comfort (Stiles et al., 1989).
Broad-Spectrum Antibacterial Activity
Ceftazidime, as a third-generation cephalosporin, has a broad spectrum of activity against Gram-positive and Gram-negative bacteria. It is notably effective against Pseudomonas aeruginosa and Enterobacteriaceae. Its robust antibacterial profile, coupled with a favorable safety and tolerability profile, makes it a valuable option in treating various serious infections, especially in patients where aminoglycoside toxicity is a concern (Richards & Brogden, 1985).
Use in Wild Turtles
An interesting application of ceftazidime is in treating opportunistic bacterial infections in wild turtles. The study on its pharmacokinetics in these animals suggests that a dose of 20 mg/kg maintains effective concentrations against most bacteria for up to 5 days. This finding is crucial for establishing appropriate dosage regimens in wildlife rehabilitation and underscores the versatility of ceftazidime (Cerreta et al., 2018).
Safety And Hazards
Ceftazidime may cause allergic skin reactions and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It is also noted that individuals who are sensitive to beta-lactam antibiotics, both penicillins and cephalosporins, may experience contact or systemic hypersensitivity and anaphylaxis upon exposure to this drug .
Orientations Futures
Ceftazidime is currently available either alone or in combination with the non-β-lactam β-lactamase inhibitor avibactam to treat a variety of bacterial infections . To mitigate the risk of bacterial resistance and preserve clinical efficacy, ceftazidime should only be used for infections that are confirmed or strongly suspected to be caused by susceptible bacterial strains .
Propriétés
IUPAC Name |
sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxylatopropan-2-yloxyimino)acetyl]amino]-8-oxo-3-(pyridin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O7S2.Na/c1-22(2,20(33)34)35-26-13(12-10-37-21(23)24-12)16(29)25-14-17(30)28-15(19(31)32)11(9-36-18(14)28)8-27-6-4-3-5-7-27;/h3-7,10,14,18H,8-9H2,1-2H3,(H4-,23,24,25,29,31,32,33,34);/q;+1/p-1/b26-13-;/t14-,18-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEWDSDYUSEQML-ROMZVAKDSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)[O-])ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)[O-])O/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC=C4)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N6NaO7S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ceftazidime sodium | |
CAS RN |
73547-61-2 | |
Record name | Ceftazidime sodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073547612 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CEFTAZIDIME SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CMC30V039K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.